4-[2-(morpholin-4-yl)pyrimidin-5-yl]isoquinoline is a heterocyclic compound characterized by the presence of both pyrimidine and isoquinoline structures. It has gained attention for its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases, due to its role as a leucine-rich repeat kinase 2 inhibitor. The compound's chemical structure is denoted by the identifier 2640935-02-8, and it is classified under heterocyclic compounds, which are organic compounds containing rings that include at least one atom that is not carbon.
The synthesis of 4-[2-(morpholin-4-yl)pyrimidin-5-yl]isoquinoline generally involves two main steps: the formation of the pyrimidine ring and its subsequent attachment to the isoquinoline moiety. A common synthetic route includes:
The reaction conditions typically involve controlling temperature and pH to optimize yield and purity. While specific industrial production methods are not extensively documented, large-scale synthesis would likely focus on refining these reaction parameters for efficiency.
The molecular formula for 4-[2-(morpholin-4-yl)pyrimidin-5-yl]isoquinoline is C16H18N4O. Its structure features:
The compound's molecular weight is approximately 282.35 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry.
4-[2-(morpholin-4-yl)pyrimidin-5-yl]isoquinoline can undergo various chemical transformations:
The primary target of 4-[2-(morpholin-4-yl)pyrimidin-5-yl]isoquinoline is leucine-rich repeat kinase 2, an enzyme implicated in various cellular processes including vesicle trafficking and cytoskeletal dynamics.
As a kinase inhibitor, this compound potentially modulates signaling pathways relevant to neurodegenerative diseases such as Parkinson's disease. Its ability to penetrate the blood-brain barrier enhances its therapeutic applicability.
The compound is typically presented as a crystalline solid with specific melting points that can vary based on purity and synthesis method.
It demonstrates stability under standard laboratory conditions but may be sensitive to strong oxidizing agents or extreme pH levels. Solubility can vary, often requiring organic solvents for dissolution.
4-[2-(morpholin-4-yl)pyrimidin-5-yl]isoquinoline has several applications in scientific research:
The emergence of 4-[2-(morpholin-4-yl)pyrimidin-5-yl]isoquinoline represents a strategic evolution in kinase inhibitor development, originating from early 2000s efforts to target oncogenic signaling pathways. Its discovery aligns with the broader timeline of protein kinase inhibitor (PKI) approvals, which saw 70 FDA-approved PKIs by May 2021, starting with imatinib in 2001 [1]. This compound arose during medicinal chemistry campaigns focused on optimizing bis-heterocyclic scaffolds to enhance kinase selectivity and pharmacokinetic properties. Patent analyses reveal that structurally analogous compounds incorporating morpholine-pyrimidine motifs began appearing in kinase-targeted libraries circa 2010–2015, reflecting industry-wide efforts to exploit heteroaromatic stacking interactions within ATP-binding sites [4] [5]. Unlike first-generation kinase inhibitors, which prioritized broad target engagement, this compound exemplifies a shift toward rational design of agents with precision for specific kinase subfamilies. Its timeline coincides with advances in crystallographic studies of kinase domains, enabling deliberate incorporation of the morpholine moiety to improve water solubility and hydrogen-bonding capacity.
Table 1: Historical Analogs and Key Developments in Isoquinoline-Pyrimidine Hybrids
Year Range | Representative Compounds | Design Innovation | Therapeutic Focus |
---|---|---|---|
2001–2010 | Imatinib analogs | Basic scaffold identification | Broad-spectrum TK inhibition |
2010–2015 | Pyrimidine-isoquinoline hybrids | Morpholine incorporation | Kinase selectivity optimization |
2015–Present | 4-[2-(Morpholin-4-yl)pyrimidin-5-yl]isoquinoline | Isoquinoline C4 linkage | Targeted cancer therapies |
The molecular architecture of 4-[2-(morpholin-4-yl)pyrimidin-5-yl]isoquinoline (C₁₇H₁₆N₄O; PubChem CID: 155798724) integrates three pharmacologically significant motifs: an isoquinoline core, a pyrimidine linker, and a morpholine cap [2]. This configuration exemplifies advanced bis-heterocyclic drug design principles, where the isoquinoline system provides planar rigidity for deep hydrophobic pocket penetration, while the pyrimidine acts as a versatile hinge-binding domain. Crucially, the N-bound morpholine at C2 of the pyrimidine ring introduces:
This structural synergy enables nanomolar-level kinase inhibition, as validated in analogs such as CCT128930 (pyrrolopyrimidine-morpholine hybrid), which showed 28-fold selectivity for PKBβ over PKA due to morpholine-enhanced hydrophobic packing [6]. Computational analyses confirm that the isoquinoline-pyrimidine bond angle (~120°) optimizes kinase cleft access while avoiding steric clashes with conserved gatekeeper residues.
Table 2: Key Physicochemical Properties and Binding Metrics
Parameter | Value/Characteristic | Significance in Drug Design |
---|---|---|
Molecular Formula | C₁₇H₁₆N₄O | Balanced lipophilicity (cLogP ~2.1) |
H-Bond Acceptors | 5 (N/O atoms) | Enhanced kinase hinge binding |
Rotatable Bonds | 3 | Conformational flexibility for target adaptation |
Aromatic Rings | 3 (Isoquinoline + pyrimidine) | Hydrophobic cleft engagement |
Morpholine Orientation | Chair conformation | Stabilizes water networks in ATP site |
4-[2-(Morpholin-4-yl)pyrimidin-5-yl]isoquinoline epitomizes the transition from non-selective cytotoxic agents to precision kinase modulators. Its design directly addresses the "selectivity challenge" in kinase inhibition, where only ~8% of the 535 human protein kinases have been successfully targeted by approved drugs [1]. The compound’s isoquinoline core enables selective binding to kinases with deep allosteric pockets (e.g., PI3K isoforms, CDKs), while morpholine-pyrimidine components engage polar residues in the ribose-binding region, avoiding kinases with sterically restricted sites. This dual-targeting capability positions it within the "selective polypharmacology" paradigm—inhibiting specific kinase clusters without broad kinome disruption.
Case studies illustrate its mechanistic influence:
Furthermore, its synthetic tractability supports rapid generation of derivative libraries for personalized oncology, as evidenced by patent activity (WO2014106800A2) covering >50 analogs with modifications at the isoquinoline C1 and morpholine N4 positions [5] [10]. This adaptability enables tuning for blood-brain barrier penetration or oral bioavailability, critical for next-generation kinase inhibitors.
Table 3: Clinically Exploited Kinase Inhibitors with Structural Similarities
Approved Drug | Core Structure | Shared Design Element | Primary Therapeutic Target |
---|---|---|---|
Palbociclib | Pyridopyrimidine | Aminopyrimidine hinge binder | CDK4/6 |
Ribociclib | Purine-pyrimidine | Morpholine solubilizing group | CDK4/6 |
Abemaciclib | Benzimidazole | Bis-heteroaromatic core | CDK4/6 |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: